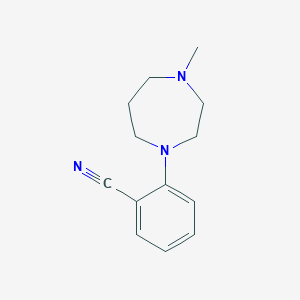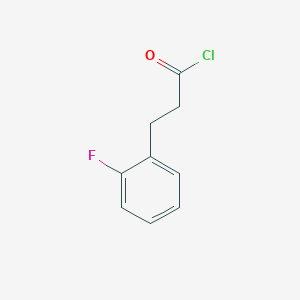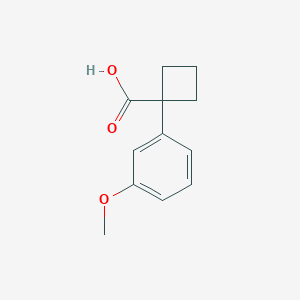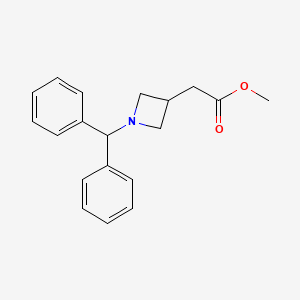
Methyl 1-diphenylmethyl-3-azetidine acetate
Descripción general
Descripción
“Methyl 1-diphenylmethyl-3-azetidine acetate” is a chemical compound with the molecular formula C19H21NO2. It is used for pharmaceutical testing . It is a N-containing heterocyclic building block .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular weight of “Methyl 1-diphenylmethyl-3-azetidine acetate” is 295.4 g/mol. The molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“Methyl 1-diphenylmethyl-3-azetidine acetate” has a molecular weight of 295.4 g/mol.Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Amino Acid Derivatives
“Methyl 1-diphenylmethyl-3-azetidine acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Preparation of Oxetane Compounds
“Methyl 1-diphenylmethyl-3-azetidine acetate” is also used in the preparation of oxetane compounds . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used in the Suzuki–Miyaura cross-coupling reaction . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
NMR, HPLC, LC-MS, UPLC Analysis
“Methyl 1-diphenylmethyl-3-azetidine acetate” is analyzed using NMR, HPLC, LC-MS, UPLC and more .
Mecanismo De Acción
Target of Action
Methyl 1-diphenylmethyl-3-azetidine acetate is a complex compound with a variety of potential targets.
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-diphenylmethyl-3-azetidine acetate. .
Safety and Hazards
When handling “Methyl 1-diphenylmethyl-3-azetidine acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-diphenylmethyl-3-azetidine acetate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




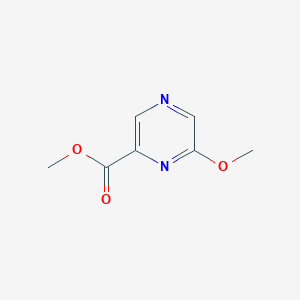

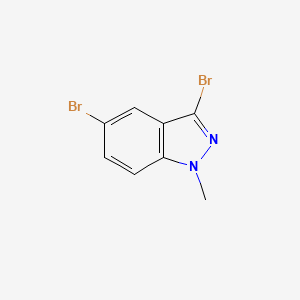
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)

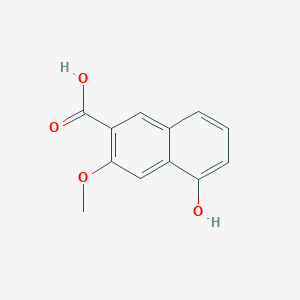

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
